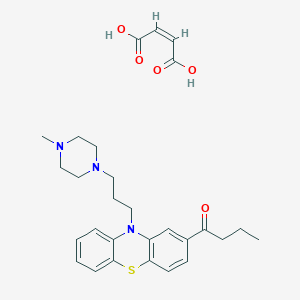
1-Butanone, 1-(10-(3-(4-methyl-1-piperazinyl)propyl)phenothiazin-2-yl)-, maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butanone, 1-(10-(3-(4-methyl-1-piperazinyl)propyl)phenothiazin-2-yl)-, maleate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of 1-Butanone, 1-(10-(3-(4-methyl-1-piperazinyl)propyl)phenothiazin-2-yl)-, maleate is not fully understood. However, it is believed to act as a dopamine receptor antagonist, which may be responsible for its antipsychotic properties. It has also been shown to modulate the activity of certain neurotransmitters such as serotonin and glutamate, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 1-Butanone, 1-(10-(3-(4-methyl-1-piperazinyl)propyl)phenothiazin-2-yl)-, maleate can affect various biochemical and physiological processes. It has been found to increase the levels of certain neurotransmitters such as dopamine and norepinephrine, which may contribute to its therapeutic effects. It has also been shown to modulate the activity of certain enzymes and ion channels, which may be responsible for its anticonvulsant and analgesic properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Butanone, 1-(10-(3-(4-methyl-1-piperazinyl)propyl)phenothiazin-2-yl)-, maleate in lab experiments is its potential therapeutic applications. It has been found to exhibit a range of pharmacological properties, which makes it a promising candidate for the development of new drugs. However, one of the main limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound.
Zukünftige Richtungen
There are several future directions for the research on 1-Butanone, 1-(10-(3-(4-methyl-1-piperazinyl)propyl)phenothiazin-2-yl)-, maleate. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore its potential use in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder. Additionally, further studies are needed to determine the safety and efficacy of this compound, as well as its potential side effects.
Synthesemethoden
The synthesis of 1-Butanone, 1-(10-(3-(4-methyl-1-piperazinyl)propyl)phenothiazin-2-yl)-, maleate involves the reaction of 4-methyl-1-piperazinepropanol with phenothiazine-2-carbonyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with maleic acid to obtain the final product.
Wissenschaftliche Forschungsanwendungen
1-Butanone, 1-(10-(3-(4-methyl-1-piperazinyl)propyl)phenothiazin-2-yl)-, maleate has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit antipsychotic, anticonvulsant, and analgesic properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
10213-91-9 |
|---|---|
Produktname |
1-Butanone, 1-(10-(3-(4-methyl-1-piperazinyl)propyl)phenothiazin-2-yl)-, maleate |
Molekularformel |
C28H35N3O5S |
Molekulargewicht |
525.7 g/mol |
IUPAC-Name |
(Z)-but-2-enedioic acid;1-[10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazin-2-yl]butan-1-one |
InChI |
InChI=1S/C24H31N3OS.C4H4O4/c1-3-7-22(28)19-10-11-24-21(18-19)27(20-8-4-5-9-23(20)29-24)13-6-12-26-16-14-25(2)15-17-26;5-3(6)1-2-4(7)8/h4-5,8-11,18H,3,6-7,12-17H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI-Schlüssel |
LMBCREWHCDEWPC-BTJKTKAUSA-N |
Isomerische SMILES |
CCCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C.C(=C\C(=O)O)\C(=O)O |
SMILES |
CCCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C.C(=CC(=O)O)C(=O)O |
Kanonische SMILES |
CCCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




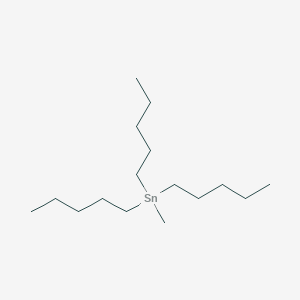
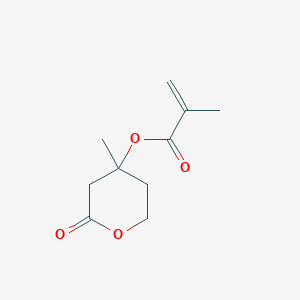

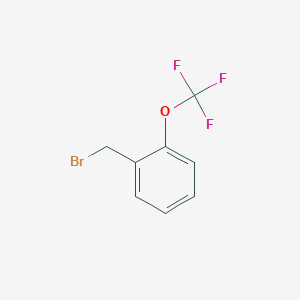

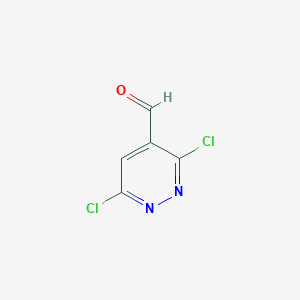
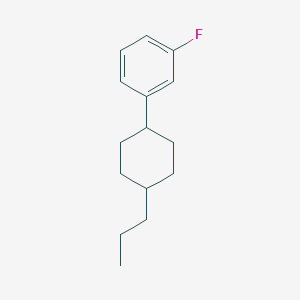
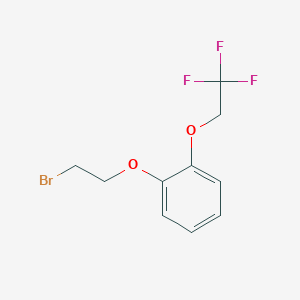

![3-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione hydrochloride](/img/structure/B176542.png)
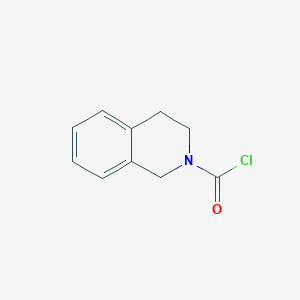

![2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride](/img/structure/B176550.png)